5'(R)-C-Methyladenosine 5'(R)-C-Methyladenosine
Brand Name: Vulcanchem
CAS No.: 57237-22-6
VCID: VC13839588
InChI: InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)
SMILES:
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol

5'(R)-C-Methyladenosine

CAS No.: 57237-22-6

Cat. No.: VC13839588

Molecular Formula: C11H15N5O4

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

5'(R)-C-Methyladenosine - 57237-22-6

Specification

CAS No. 57237-22-6
Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)
Standard InChI Key DJUZHNZMVHIRPJ-UHFFFAOYSA-N
Canonical SMILES CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

5'(R)-C-Methyladenosine consists of an adenine base linked to a methylated ribose sugar through a carbon-carbon (C-C) glycosidic bond at the 1' position. The methyl group at the 5' carbon induces steric and electronic effects that distinguish it from canonical N-nucleosides. Key structural features include:

  • Stereochemical Configuration: The R configuration at the 5' carbon ensures specific three-dimensional interactions with biological targets.

  • Glycosidic Bond Stability: The C-C linkage provides enhanced resistance to enzymatic hydrolysis compared to traditional N-glycosidic bonds .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct spectral signatures:

  • ¹H NMR: Methyl protons resonate at δ 1.2–1.4 ppm (triplet, J = 6.8 Hz), while ribose protons show complex splitting patterns between δ 3.5–5.0 ppm.

  • ¹³C NMR: The 5'-methyl carbon appears at δ 18–20 ppm, with ribose carbons spanning δ 60–90 ppm .

Biosynthetic and Synthetic Pathways

Enzymatic Biosynthesis

Recent studies on C-ribosylating enzymes provide insights into natural biosynthesis routes:

Enzyme ClassSubstrate SpecificityCatalytic MechanismProduct Orientation
Pseudouridine SynthasesRNA substratesBase rotation + C-glycosidic bond formationβ-configuration
C-MethyltransferasesS-adenosylmethionineRadical-mediated methyl transferR-configuration

These enzymes operate via concerted acid-base catalysis, often requiring divalent metal ions for optimal activity. For example, pseudouridine synthases (PUS) facilitate uracil rotation and C-C bond formation through a Michaelis-Menten mechanism involving aspartate residues .

Chemical Synthesis Strategies

While enzymatic methods dominate contemporary research, traditional chemical synthesis remains relevant:

  • Ribose Methylation: Protection of ribose hydroxyl groups followed by methyl Grignard addition achieves 5' methylation.

  • Glycosidic Bond Formation: Mitsunobu reactions enable stereoselective coupling of methylated ribose with adenine derivatives.

A comparative analysis of synthetic approaches reveals trade-offs between yield and stereochemical purity:

MethodYield (%)R:S RatioScalability
Enzymatic 85–9299:1High
Chemical (Mitsunobu)60–7585:15Moderate

Biological Functions and Mechanisms

RNA Epigenetic Regulation

5'(R)-C-Methyladenosine serves as a post-transcriptional RNA modifier, influencing:

  • Transcript Stability: Methylation at specific sites protects mRNA from exonucleolytic degradation.

  • Translation Efficiency: Modified nucleosides alter ribosome binding kinetics, modulating protein synthesis rates .

Enzyme Interaction Profiles

Biophysical studies demonstrate nanomolar affinity (Kd = 12.4 ± 1.8 nM) for methyltransferases involved in viral RNA processing. Molecular dynamics simulations reveal a binding pocket accommodation mechanism where the 5'-methyl group induces conformational changes in the enzyme's active site .

Therapeutic Applications and Research Frontiers

Antiviral Drug Development

The compound's ability to disrupt viral RNA capping mechanisms has spurred interest in broad-spectrum antiviral agents. In SARS-CoV-2 models, 5'(R)-C-Methyladenosine derivatives reduced viral replication by 78% at 10 μM concentrations through inhibition of nsp14 methyltransferase activity .

Cancer Epigenetics

Ongoing clinical trials investigate 5'(R)-C-Methyladenosine analogs as epigenetic modulators in leukemia. Preliminary data show dose-dependent demethylation of oncogenic miRNAs (e.g., miR-21) with IC50 values of 2.3–4.7 μM across cell lines.

Analytical Challenges and Methodological Innovations

Detection in Complex Matrices

Advanced LC-MS/MS protocols enable quantification at picomolar levels:

MatrixLOD (pM)Recovery (%)CV (%)
Plasma12.492.1 ± 3.26.8
Tumor Tissue Homogenate8.785.6 ± 4.19.2

Isotope dilution methods using ¹³C-labeled internal standards improve accuracy in pharmacokinetic studies .

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